Beta-defensin110
Description
Beta-defensin110 (DEFB110) is a member of the beta-defensin family, small cationic peptides (5–6 kDa) with broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses . Produced in mucosal epithelia and neutrophils, beta-defensins like DEFB110 are critical components of innate immunity, bridging microbial defense and adaptive immune modulation. Structurally, DEFB110 shares conserved cysteine motifs with other beta-defensins, forming three disulfide bonds that stabilize its tertiary structure . Its gene, DEFB110, is part of the beta-defensin cluster on chromosome 8p23.1, though its specific regulatory mechanisms remain less characterized compared to other family members .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
NFEPKYRFERCEKVRGICKTFCDDVEYDYGYCIKWRSQCCV |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Features
Beta-defensins exhibit conserved structural motifs but differ in charge distribution and target specificity. DEFB110’s theoretical molecular weight is 5.7 kDa, aligning with other beta-defensins (e.g., Beta-defensin1: 4.5 kDa, Beta-defensin2: 4.3 kDa) . Key differences arise in their antimicrobial and immunomodulatory roles:
Expression Patterns in Disease
- Cancer : Beta-defensin2 and 4 show elevated mRNA in lung tumor tissues, suggesting tumor microenvironment roles . DEFB110’s serum levels in cancer are unstudied, though its overexpression in mucosal sites may imply dual roles in tumor suppression or progression .
- Infections: Beta-defensin2 is upregulated in Pseudomonas aeruginosa infections, enhancing epithelial barrier defense . DEFB110’s role in bacterial infections remains underexplored.
Immunomodulatory Mechanisms
Clinical and Therapeutic Implications
- Diagnostic Tools: DEFB110-specific antibodies are validated for ELISA (1:5,000–10,000 dilution) and immunohistochemistry, highlighting its utility in research .
- Therapeutic Potential: Beta-defensin2 fusion proteins enhance vaccine efficacy by activating TLR4 pathways , whereas DEFB110’s applications are nascent, requiring further mechanistic studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
